An In-depth Technical Guide to 2-[(3-Chlorobenzyl)oxy]benzaldehyde
An In-depth Technical Guide to 2-[(3-Chlorobenzyl)oxy]benzaldehyde
Abstract
This technical guide provides a comprehensive overview of the chemical properties, synthesis, and predicted spectroscopic profile of 2-[(3-Chlorobenzyl)oxy]benzaldehyde. As a compound not extensively documented in public literature, this document synthesizes information from its constituent precursors—salicylaldehyde and 3-chlorobenzyl chloride—and structurally related analogs. The guide offers a robust framework for the laboratory-scale synthesis, purification, and characterization of the title compound, providing researchers with the foundational knowledge required for its application in synthetic chemistry and drug discovery programs.
Compound Identification and Overview
2-[(3-Chlorobenzyl)oxy]benzaldehyde is an aromatic ether derivative. Structurally, it consists of a benzaldehyde scaffold where the hydroxyl group at the ortho position is ether-linked to a 3-chlorobenzyl group. The presence of three key functional moieties—the aldehyde, the ether linkage, and the chlorinated aromatic ring—makes it a versatile intermediate for further chemical elaboration.
Table 1: Chemical Identifiers and Calculated Properties
| Identifier | Value |
|---|---|
| IUPAC Name | 2-[(3-Chlorobenzyl)oxy]benzaldehyde |
| Molecular Formula | C₁₄H₁₁ClO₂ |
| Molecular Weight | 246.69 g/mol |
| CAS Number | Not found in public databases |
| Predicted Physical Form | Colorless to pale yellow solid |
Proposed Synthesis Methodology: Williamson Ether Synthesis
The most direct and reliable route for the preparation of 2-[(3-Chlorobenzyl)oxy]benzaldehyde is the Williamson ether synthesis. This method involves the deprotonation of the phenolic hydroxyl group of salicylaldehyde to form a phenoxide, which then acts as a nucleophile to displace the chloride from 3-chlorobenzyl chloride.
Reaction Scheme
Caption: Williamson Ether Synthesis of the target compound.
Detailed Experimental Protocol
This protocol is adapted from a general procedure for the O-alkylation of phenolic aldehydes.[1]
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Setup: To a 250 mL round-bottom flask equipped with a magnetic stirrer and a reflux condenser, add salicylaldehyde (1.0 eq.), anhydrous potassium carbonate (K₂CO₃, 1.5 eq.), and dimethylformamide (DMF, 10 mL per 1.0 g of salicylaldehyde).
-
Reagent Addition: While stirring the suspension, add 3-chlorobenzyl chloride (1.0 eq.) dropwise at room temperature.
-
Reaction: Heat the reaction mixture to 70°C and stir overnight. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC) until the starting salicylaldehyde spot is consumed.
-
Work-up: After completion, cool the mixture to room temperature and pour it into 100 mL of cold deionized water. A precipitate should form.
-
Isolation: Stir the aqueous mixture for 30 minutes in an ice bath to maximize precipitation. Collect the solid product by vacuum filtration and wash the filter cake with cold water (3 x 20 mL).
-
Purification: The crude product can be purified by recrystallization from ethanol to afford 2-[(3-Chlorobenzyl)oxy]benzaldehyde as a crystalline solid.[1]
Causality Note: Potassium carbonate is a sufficiently strong base to deprotonate the acidic phenolic proton of salicylaldehyde, which is more acidic than an aliphatic alcohol due to resonance stabilization of the resulting phenoxide. DMF is an excellent polar aprotic solvent for this Sₙ2 reaction as it solvates the potassium cation, leaving the phenoxide anion highly nucleophilic.
Predicted Spectroscopic Profile
The following spectroscopic data are predicted based on the analysis of the starting materials and structurally similar compounds such as 2-(benzyloxy)benzaldehyde.[2][3]
¹H NMR Spectroscopy
Table 2: Predicted ¹H NMR Chemical Shifts (500 MHz, CDCl₃)
| Proton Assignment | Predicted δ (ppm) | Multiplicity | Integration | Rationale |
|---|---|---|---|---|
| Aldehyde (-CHO) | ~10.4 | Singlet (s) | 1H | The aldehyde proton is highly deshielded by the anisotropic effect of the carbonyl group and its position on the aromatic ring. |
| Benzylic (-O-CH₂-) | ~5.2 | Singlet (s) | 2H | Protons are adjacent to an oxygen atom and an aromatic ring. Appears as a sharp singlet as there are no adjacent protons for coupling. |
| Aromatic Protons | ~6.9 - 7.9 | Multiplet (m) | 8H | The 8 protons on the two aromatic rings will appear in the aromatic region with complex splitting patterns due to ortho, meta, and para coupling. Protons ortho to the aldehyde and ether groups will be the most shifted. |
¹³C NMR Spectroscopy
Table 3: Predicted ¹³C NMR Chemical Shifts (125 MHz, CDCl₃)
| Carbon Assignment | Predicted δ (ppm) | Rationale |
|---|---|---|
| Aldehyde (C=O) | ~191 | Characteristic chemical shift for an aromatic aldehyde carbonyl carbon. |
| Aromatic C-O | ~160 | The carbon atom of the benzaldehyde ring attached to the ether oxygen is significantly deshielded. |
| Aromatic C-Cl | ~135 | The carbon atom of the benzyl ring attached to chlorine. |
| Aromatic Carbons | ~112 - 138 | A complex set of signals corresponding to the remaining aromatic carbons. |
| Benzylic (-O-CH₂-) | ~70 | Typical shift for a benzylic carbon attached to an oxygen atom. |
Infrared (IR) Spectroscopy
Caption: Predicted key IR absorption bands for the compound.
The IR spectrum is expected to be dominated by a strong, sharp absorption band around 1695 cm⁻¹ , characteristic of the C=O stretch of an aromatic aldehyde.[4] The presence of the aldehyde is further confirmed by two weaker bands for the aldehydic C-H stretch near 2850 cm⁻¹ and 2750 cm⁻¹ . The aryl ether C-O-C asymmetric stretch should appear as a strong band around 1240 cm⁻¹ . Aromatic C-H stretches will be visible above 3000 cm⁻¹, and the C-Cl stretch will be found in the fingerprint region, typically around 750 cm⁻¹ .
Mass Spectrometry (MS)
For electron ionization mass spectrometry (EI-MS), the molecular ion peak [M]⁺ is expected at m/z 246 , with a characteristic [M+2]⁺ peak at m/z 248 in an approximate 3:1 ratio, indicative of the presence of one chlorine atom.
Key Predicted Fragmentation Pathways:
-
m/z 245: Loss of a hydrogen radical ([M-H]⁺) from the aldehyde group.
-
m/z 125: Cleavage of the benzyl ether bond to form the 3-chlorobenzyl cation [ClC₆H₄CH₂]⁺. This is often a very stable and prominent fragment.
-
m/z 121: Formation of the 2-hydroxybenzoyl cation [HOC₆H₄CO]⁺ following benzylic cleavage.
-
m/z 91: Tropylium ion, a common fragment from benzyl-containing compounds, although less likely here than the chlorobenzyl fragment.
Reactivity and Potential Applications
The chemical reactivity of 2-[(3-Chlorobenzyl)oxy]benzaldehyde is dictated by its functional groups:
-
Aldehyde Group: This group is susceptible to nucleophilic attack and can undergo a wide range of reactions, including oxidation to a carboxylic acid, reduction to a primary alcohol, and condensation reactions (e.g., Knoevenagel, Wittig) to form more complex molecules.
-
Benzyl Ether: The ether linkage is generally stable under neutral and basic conditions but can be cleaved by strong acids (e.g., HBr, BBr₃) or through catalytic hydrogenolysis, which would regenerate salicylaldehyde.
-
Aromatic Rings: The two benzene rings can undergo electrophilic aromatic substitution, although the substitution patterns will be directed by the existing substituents.
Given its structure, this compound is a valuable building block in medicinal chemistry. The (benzyloxy)benzaldehyde scaffold is a known intermediate in the synthesis of compounds with diverse biological activities.[1][5] The presence of the chlorine atom provides a handle for further functionalization via cross-coupling reactions (e.g., Suzuki, Heck) and can influence the pharmacokinetic properties of a final drug candidate.
Safety and Handling
No specific toxicology data is available for 2-[(3-Chlorobenzyl)oxy]benzaldehyde. Therefore, safety precautions must be based on the known hazards of its precursors and related compounds.
-
Starting Materials:
-
Product (Predicted Hazards):
-
Irritation: Expected to be an irritant to the skin, eyes, and respiratory system.
-
Toxicity: Should be handled as a potentially harmful compound if ingested or absorbed through the skin.
-
Table 4: Recommended Handling Precautions
| Precaution | Guideline |
|---|---|
| Engineering Controls | Work in a well-ventilated chemical fume hood. |
| Personal Protective Equipment (PPE) | Wear a lab coat, chemical-resistant gloves (e.g., nitrile), and safety glasses with side shields or goggles.[8][10] |
| Handling | Avoid inhalation of dust or vapors. Avoid contact with skin and eyes. Wash hands thoroughly after handling.[6] |
| Storage | Store in a tightly closed container in a cool, dry, and well-ventilated area away from strong oxidizing agents and bases.[9] |
| Spill | In case of a spill, wear appropriate PPE, absorb the material with an inert substance (e.g., vermiculite, sand), and place it in a sealed container for disposal. |
| First Aid | Skin: Immediately wash with plenty of soap and water. Eyes: Rinse cautiously with water for several minutes. Inhalation: Move to fresh air. In all cases of exposure, seek medical attention.[10] |
References
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Penta Chemicals. (2025). Safety Data Sheet: Salicylaldehyde. [Link]
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Pouramini, Z., & Moradi, A. (n.d.). Assignment of 1H-NMR spectrum for salicylaldehyde. ResearchGate. [Link]
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Cole-Parmer. (n.d.). Material Safety Data Sheet: 3-Chlorobenzyl chloride, 98%. [Link]
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Carl ROTH. (n.d.). Safety Data Sheet: Salicylaldehyde. [Link]
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Bölcskei, H., Andrea, N., & Keglevich, G. (2022). Synthesis of 5-membered Heteroaryl-substituted Benzyloxy-benzaldehydes by the Suzuki-Miyaura Coupling Reaction. Current Organic Chemistry, 26(18), 1725-1733. [Link]
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ResearchGate. (n.d.). FT-IR spectra of salicylaldehyde (1a), o-vanilin (1b), the chiral half... [Link]
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Loba Chemie. (2024). Salicylaldehyde for Synthesis Safety Data Sheet. [Link]
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Kartha, V. B., & Patel, N. D. (1967). Infrared spectra of salicylaldehyde complexes of some alkali metals. Proceedings of the Indian Academy of Sciences - Section A, 66(5), 319-323. [Link]
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SpectraBase. (n.d.). Salicylaldehyde ¹H NMR. [Link]
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PubChem. (n.d.). Salicylaldehyde. [Link]
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NIST. (n.d.). Salicylaldehyde, TMS derivative. NIST Chemistry WebBook. [Link]
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El-Sayed, M. A., et al. (2021). Design, Synthesis, Biological Evaluation and In Silico Study of Benzyloxybenzaldehyde Derivatives as Selective ALDH1A3 Inhibitors. Molecules, 26(16), 4987. [Link]
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ResearchGate. (n.d.). ¹H NMR spectrum of the reaction of salicylaldehyde 3-1a with 1... [Link]
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Tandem Reactions: Synthesis of Substituted Benzaldehydes. (n.d.). [Link]
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PubChem. (n.d.). 2-(Benzyloxy)benzaldehyde. [Link]
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Royal Society of Chemistry. (n.d.). Supporting Information: Light Assisted Coupling of Phenols with CO2 to 2-Hydroxy-benzaldehydes Catalyzed by. [Link]
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ResearchGate. (n.d.). Comparisons of ATR-FTIR spectra of salicylaldehyde, 1,3-dibenzylethane-2-hydroxyphenyl imidazolidine, and N,N... [Link]
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ResearchGate. (n.d.). Substitute 4-(benzyloxy)benzaldehyde derivatives and IUPAC names. [Link]
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